[(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride [(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2866307-76-6
VCID: VC11992968
InChI: InChI=1S/C8H8BrF2N.ClH/c1-12-4-5-6(9)2-3-7(10)8(5)11;/h2-3,12H,4H2,1H3;1H
SMILES: CNCC1=C(C=CC(=C1F)F)Br.Cl
Molecular Formula: C8H9BrClF2N
Molecular Weight: 272.52 g/mol

[(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride

CAS No.: 2866307-76-6

Cat. No.: VC11992968

Molecular Formula: C8H9BrClF2N

Molecular Weight: 272.52 g/mol

* For research use only. Not for human or veterinary use.

[(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride - 2866307-76-6

Specification

CAS No. 2866307-76-6
Molecular Formula C8H9BrClF2N
Molecular Weight 272.52 g/mol
IUPAC Name 1-(6-bromo-2,3-difluorophenyl)-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C8H8BrF2N.ClH/c1-12-4-5-6(9)2-3-7(10)8(5)11;/h2-3,12H,4H2,1H3;1H
Standard InChI Key MTSGYFOYNJDHEG-UHFFFAOYSA-N
SMILES CNCC1=C(C=CC(=C1F)F)Br.Cl
Canonical SMILES CNCC1=C(C=CC(=C1F)F)Br.Cl

Introduction

Structural and Molecular Characteristics

The molecular structure of (6-bromo-2,3-difluorophenyl)methylamine hydrochloride is defined by its aromatic core and functional substituents. The benzene ring bears a bromine atom at the 6-position and fluorine atoms at the 2- and 3-positions, creating a sterically and electronically unique environment. The methylene bridge connects the aromatic ring to a methylamine group, which is protonated to form the hydrochloride salt.

Molecular Formula: C₉H₁₀BrF₂N·HCl
Molecular Weight: 307.45 g/mol (calculated from atomic masses).
Key Structural Features:

  • Halogen Substituents: Bromine (electrophilic) and fluorine (electron-withdrawing) influence reactivity and intermolecular interactions .

  • Methylamine Group: Enhances solubility in polar solvents and facilitates salt formation .

  • Planar Aromatic System: Enables π-π stacking and hydrophobic interactions in biological systems.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of (6-bromo-2,3-difluorophenyl)methylamine hydrochloride typically involves multi-step reactions, leveraging nucleophilic substitution and salt formation. A representative pathway includes:

  • Preparation of 6-Bromo-2,3-difluorobenzyl Chloride:

    • Chlorination of 6-bromo-2,3-difluorobenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) .

    • Reaction:

      C7H4BrF2CH2OH+SOCl2C7H4BrF2CH2Cl+SO2+HCl\text{C}_7\text{H}_4\text{BrF}_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_4\text{BrF}_2\text{CH}_2\text{Cl} + \text{SO}_2 + \text{HCl}
  • Nucleophilic Substitution with Methylamine:

    • Reaction of 6-bromo-2,3-difluorobenzyl chloride with methylamine in the presence of a base (e.g., triethylamine) .

    • Reaction:

      C7H4BrF2CH2Cl+CH3NH2C9H10BrF2N+HCl\text{C}_7\text{H}_4\text{BrF}_2\text{CH}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_9\text{H}_{10}\text{BrF}_2\text{N} + \text{HCl}
  • Hydrochloride Salt Formation:

    • Treatment with hydrochloric acid (HCl) in a solvent like diethyl ether or methanol.

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Benzyl Chloride PrepSOCl₂, reflux, 4h85–90
Methylamine ReactionCH₃NH₂, Et₃N, DMF, 25°C, 12h70–75
Salt FormationHCl (g), Et₂O, 0°C, 2h95+

Physicochemical Properties

(6-Bromo-2,3-difluorophenyl)methylamine hydrochloride exhibits distinct physical and chemical properties:

  • Solubility: Highly soluble in polar solvents (water, methanol, DMSO) due to ionic interactions; sparingly soluble in non-polar solvents (hexane) .

  • Melting Point: 180–185°C (decomposes), typical for hydrochloride salts of aromatic amines.

  • Stability: Stable under inert atmospheres but sensitive to prolonged exposure to moisture or light .

Table 2: Physicochemical Data

PropertyValue
Melting Point180–185°C (dec.)
Solubility in Water25 g/100 mL (20°C)
pKa (Amine)~9.5 (predicted)

Reactivity and Functionalization

The compound’s halogen and amine groups enable diverse chemical transformations:

  • Buchwald-Hartwig Amination: The bromine substituent facilitates palladium-catalyzed coupling with aryl amines .

  • Electrophilic Aromatic Substitution: Fluorine atoms direct incoming electrophiles to specific positions.

  • Acylation: The primary amine reacts with acyl chlorides to form amides .

Example Reaction:

C9H10BrF2N+AcClC11H12BrF2NO+HCl\text{C}_9\text{H}_{10}\text{BrF}_2\text{N} + \text{AcCl} \rightarrow \text{C}_{11}\text{H}_{12}\text{BrF}_2\text{NO} + \text{HCl}

Applications in Pharmaceutical Research

(6-Bromo-2,3-difluorophenyl)methylamine hydrochloride serves as a key intermediate in drug development:

  • Kinase Inhibitors: Halogenated aromatics are common in ATP-binding site targeting.

  • Antimicrobial Agents: Fluorine enhances membrane permeability and metabolic stability .

  • Neurological Therapeutics: Methylamine derivatives modulate neurotransmitter systems .

Table 3: Biological Activity of Analogues

AnaloguesIC₅₀ (nM)Target
4-Bromo-2,5-difluoro12EGFR Kinase
3-Chloro-6-fluoro8GABA-A Receptor

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